molecular formula C24H40NO3P B8191505 (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a

(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a

Cat. No.: B8191505
M. Wt: 421.6 g/mol
InChI Key: YEXACWBKUOEFKR-UHFFFAOYSA-N
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Description

(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] is a chiral organophosphorus compound

Scientific Research Applications

Chemistry

In chemistry, (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] is used as a ligand in asymmetric catalysis, helping to produce chiral products with high enantioselectivity.

Biology

In biological research, such compounds can be used as probes to study enzyme mechanisms or as inhibitors for specific biochemical pathways.

Medicine

Industry

Industrially, these compounds are used in the synthesis of advanced materials, including polymers and nanomaterials, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] typically involves the reaction of a phosphorus-containing precursor with a suitable chiral ligand. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction may be carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is the reactive center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce various organophosphorus derivatives.

Mechanism of Action

The mechanism of action of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to the desired chemical or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral organophosphorus compounds such as:

  • ®-(-)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a]
  • (S)-(+)-Phospholane
  • ®-(-)-Phospholane

Uniqueness

What sets (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] apart is its specific chiral configuration and the presence of the dioxa-phospha-cyclohepta ring structure, which imparts unique reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h17-24H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXACWBKUOEFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Reactant of Route 2
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Reactant of Route 3
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Reactant of Route 4
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Reactant of Route 5
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Reactant of Route 6
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a

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